molecular formula C11H13NO4S B12535273 Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate CAS No. 837363-59-4

Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate

Cat. No.: B12535273
CAS No.: 837363-59-4
M. Wt: 255.29 g/mol
InChI Key: WTBYRAKNDMLGOU-UHFFFAOYSA-N
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Description

Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate is an organic compound with a complex structure that includes a methoxycarbonylamino group, a phenylsulfanyl group, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate involves its interaction with specific molecular targets. For example, it may inhibit the development of parasitic eggs by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for further research.

Properties

CAS No.

837363-59-4

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate

InChI

InChI=1S/C11H13NO4S/c1-15-10(13)9(12-11(14)16-2)17-8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,14)

InChI Key

WTBYRAKNDMLGOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(NC(=O)OC)SC1=CC=CC=C1

Origin of Product

United States

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